molecular formula C13H18O B074836 2-Cyclohexyl-5-methylphenol CAS No. 1596-13-0

2-Cyclohexyl-5-methylphenol

Cat. No. B074836
CAS RN: 1596-13-0
M. Wt: 190.28 g/mol
InChI Key: SRGATTGYDONWOU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methylphenol is a compound that likely shares characteristics with various cyclohexenone derivatives and phenols. These compounds are of interest due to their diverse chemical properties and potential applications in organic synthesis, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclohexenone derivatives and related compounds often involves intricate organic reactions. For instance, the synthesis and crystal structure of certain cyclohexenone compounds have been detailed, showcasing complex molecular architectures and the use of X-ray single-crystal diffraction for characterization (Shi et al., 2007). Another example includes the facile synthesis of 2-arylphenols via palladium-catalyzed cross-coupling, highlighting a method relevant for synthesizing phenolic derivatives (Ke-Fang Yang et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives often features interesting conformations and hydrogen bonding patterns. Studies such as the one on 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one explore the keto-amine tautomeric form and intramolecular hydrogen bonds, contributing to the understanding of their structural dynamics (M. Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

The chemical behavior of cyclohexenone derivatives encompasses a range of reactions, including photochemical rearrangements and cycloadditions. For instance, the Rh-catalyzed [5 + 1] cycloaddition of allenylcyclopropanes and CO provides a pathway to synthesize functionalized 2-methylidene-3,4-cyclohexenones, demonstrating the versatility of these compounds in synthetic chemistry (Cheng-Hang Liu & Zhi‐Xiang Yu, 2016).

Physical Properties Analysis

The physical properties of cyclohexenone derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the utility of cyclohexenone derivatives in chemical syntheses. Studies like the one on gas-phase acidities and heats of formation of cyclohexadienones provide valuable insights into the thermochemical properties of phenolic derivatives (Christopher S. Shiner et al., 1986).

Scientific Research Applications

Oxidative Dearomatization

  • 2-Methylphenols, closely related to 2-Cyclohexyl-5-methylphenol, undergo oxidative dearomatization, leading to cyclohexa-2,4-dienone derivatives, revealing the potential of 2-Cyclohexyl-5-methylphenol in organic synthesis and transformations (Quideau et al., 2005).

Alkylation and Conversion Studies

  • A study demonstrated the alkylation of p-cresol with cyclohexene, resulting in 2-Cyclohexyl-4-metylphenol, a compound structurally similar to 2-Cyclohexyl-5-methylphenol, suggesting its utility in producing other chemically valuable derivatives (Saha et al., 1996).

Synthesis and NMR Studies

  • Synthesis and NMR investigations on derivatives of cyclohexenone, which include compounds structurally similar to 2-Cyclohexyl-5-methylphenol, provide insights into their potential in chemical research, especially in understanding molecular structures and interactions (Mamedov et al., 2015).

Molecular Dynamics in Solutions

  • Research on the molecular dynamics of cyclohexenone derivatives in solutions, related to 2-Cyclohexyl-5-methylphenol, suggests applications in understanding the behavior of similar compounds under various conditions (Mamedov et al., 2013).

Enantioselective Synthesis

  • Studies on the enantioselective synthesis of cyclohexenones, similar to 2-Cyclohexyl-5-methylphenol, indicate their potential in creating specific enantiomers for use in pharmaceuticals and other applications (Naasz et al., 2001).

Antioxidant and Antimicrobial Activities

  • Compounds structurally related to 2-Cyclohexyl-5-methylphenol have demonstrated significant antioxidant and antimicrobial activities, indicating the potential of 2-Cyclohexyl-5-methylphenol in similar applications (Mastelić et al., 2008).

Catalytic Oxidation

  • Research on the catalytic oxidation of cyclohexene, related to 2-Cyclohexyl-5-methylphenol, suggests potential applications in industrial processes and synthetic chemistry (Kokubo et al., 2004).

Safety And Hazards

2-Cyclohexyl-5-methylphenol is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

2-cyclohexyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGATTGYDONWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364218
Record name 2-Cyclohexyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-5-methylphenol

CAS RN

1596-13-0
Record name 2-Cyclohexyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexyl-5-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GY Duan, FG Guo, CC Xia - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… The title compound was prepared by reaction of 2-cyclohexyl-5-methylphenol (1.90 g, 0.01 mol) with 3,5-dimethylpiperidine(1.13 g, 0.01 mol) and 36% formaldehyde solution(1.00 g, …
Number of citations: 10 scripts.iucr.org
CF Koelsch, FJ Lucht - Journal of the American Chemical Society, 1943 - ACS Publications
… 2-Cyclohexyl-5-methylphenol.—2-Cyclohexenyl-5-methylphenol (10 g.) in acetic acid (40 ml… 4-Amino-2-cyclohexyl-5-methylphenol.—A coldsuspension of cyclohexylcresol (5.7 g.) in …
Number of citations: 1 pubs.acs.org
CA Scaldaferri, P Warakunwit, VMD Pasa… - Applied Catalysis B …, 2019 - Elsevier
… Both CC products [1,1’-bi(cyclohexan)]-2-one (C12) and 2-cyclohexyl-5-methylphenol (C13) … times greater (5.4%) than the selectivity for 2-cyclohexyl-5-methylphenol (C13) (1.0%). That …
Number of citations: 17 www.sciencedirect.com
E Rietz, WD Maclay - Journal of the American Chemical Society, 1943 - ACS Publications
* Not copyrighted. most readily available source material for the preparation of this compound. Members of the medical profession are displaying considerable interest in the biological …
Number of citations: 11 pubs.acs.org
P Khan, PR Maloney, M Hedrick, P Gosalia… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… Step 1: 2-cyclohexyl-5-methylphenol (0.5g, 2.63mmol) was dissolved in 10 ml ethanol followed by addition of 10 ml concentrated HCl. The resultant mixture was cooled to 0 C and …
Number of citations: 47 www.ncbi.nlm.nih.gov
P Warakunwit - 2018 - shareok.org
… As seen from Figure 4.2, when m-cresol alkylated with cyclohexene, the most favorable position is still at the ortho position, resulted in 2cyclohexyl-5-methylphenol (C) and 4-methyl-(1,1…
Number of citations: 2 shareok.org
P Khan, PR Maloney, M Hedrick, P Gosalia, M Milewski… - academia.edu
… Step 1: 2-cyclohexyl-5-methylphenol (0.5g, 2.63mmol) was dissolved in 10 ml ethanol followed by addition of 10 ml concentrated HCl. The resultant mixture was cooled to 0 C and …
Number of citations: 0 www.academia.edu
FJ Lucht - 1949 - University of Minnesota
Number of citations: 0

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